molecular formula C7H5NO2 B3028459 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 209395-32-4

1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B3028459
CAS No.: 209395-32-4
M. Wt: 135.12 g/mol
InChI Key: OBYJFWVFCFYKNY-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a maleimide derivative featuring a propargyl (prop-2-ynyl) substituent at the nitrogen position of the pyrrole-2,5-dione core. Its molecular formula is C₇H₅NO₂, with a molecular weight of 135.12 g/mol. The compound is primarily synthesized for applications in azide-alkyne cycloaddition ("click chemistry") due to the reactivity of its terminal alkyne group . Its structural design enables covalent conjugation with azide-functionalized molecules, making it valuable in materials science and coordination chemistry, particularly for modifying iridium(III) complexes to study photophysical properties .

Properties

IUPAC Name

1-prop-2-ynylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c1-2-5-8-6(9)3-4-7(8)10/h1,3-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJFWVFCFYKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209395-32-4
Record name 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Biological Activity

1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as 1-prop-2-ynylpyrrole, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrole ring with a prop-2-yn-1-yl substituent. The synthesis typically involves the nucleophilic substitution of pyrrole with propargyl bromide under mild conditions, often using bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the potential of 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione as an anticancer agent. For instance, derivatives of pyrrole compounds have been shown to inhibit the growth of various cancer cell lines. A notable study demonstrated that modifications in the side groups of pyrrole derivatives significantly influenced their activity against cancer cells, particularly through interactions with ATP-binding domains in growth factor receptors such as EGFR and VEGFR2 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that certain pyrrole derivatives exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial membrane integrity and interference with essential cellular processes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione shows potential as an anti-inflammatory agent. Studies have reported that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, one derivative was found to have a COX-2 selectivity index significantly higher than that of celecoxib .

Case Study: Anticancer Activity

A study focusing on 4-amino derivatives of pyrrole demonstrated potent inhibition of colon cancer cell lines (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately 1.01.6×1081.0-1.6\times 10^{-8} M). These compounds not only inhibited tumor growth in vitro but also showed effectiveness in vivo against chemically induced colon tumors in rat models .

Case Study: Interaction with Lipid Membranes

Another investigation explored the interaction of pyrrole derivatives with lipid bilayers. The results indicated that these compounds could intercalate into membranes, leading to increased conductance and capacity—an effect linked to their ability to disrupt lipid packing and potentially alter membrane dynamics .

Data Table: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeTarget/MechanismIC50 Value (M)
4-amino-pyrrole derivativeAnticancerInhibition of EGFR/VEGFR21.01.6×1081.0-1.6\times 10^{-8}
Pyrrole derivativeAnti-inflammatoryCOX inhibitionCOX-2 IC50 = 6.0 nM
Pyrrole derivativeAntimicrobialDisruption of microbial membranesNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related pyrrole-2,5-dione derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications
1-(Prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione Propargyl C₇H₅NO₂ 135.12 Terminal alkyne reactivity, moderate polarity Click chemistry, coordination complexes
1-Tosyl-3-vinyl-2,5-dihydro-1H-pyrrole (4c) Tosyl, vinyl C₁₃H₁₅NO₂S 249.33 Low synthetic yield (23% NMR), tosyl leaving group Olefin metathesis precursors
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride 4-Aminobutyl C₈H₁₃ClN₂O₂ 204.65 Water-soluble hydrochloride salt, basic amine Pharmaceutical intermediates
1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 6-Methoxypyridin-3-yl C₁₀H₈N₂O₃ 204.18 Aromatic π-system, electron-donating methoxy Heterocyclic chemistry, drug design
1-(Oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione Tetrahydropyran-4-yl C₉H₁₁NO₃ 181.19 High boiling point (319°C), cyclic ether solubility Solvent-stable intermediates
1-[(3,4-Dichlorophenyl)methyl]pyrrole-2,5-dione 3,4-Dichlorobenzyl C₁₁H₇Cl₂NO₂ 256.09 Lipophilic (LogP = 2.36), electron-withdrawing Cl Bioactive molecule synthesis

Reactivity and Stability

  • Alkyne Reactivity: The propargyl group in the target compound enables rapid Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key advantage over non-alkynylated analogs like the tosyl derivative (4c), which requires harsh conditions for substitution .
  • Electron Effects : The 6-methoxypyridin-3-yl and 3,4-dichlorobenzyl substituents modulate electron density on the maleimide ring. Methoxy groups enhance electron donation, while chlorine atoms increase electrophilicity, influencing reactivity in nucleophilic additions .
  • Solubility: The 4-aminobutyl derivative’s hydrochloride salt improves aqueous solubility, contrasting with the lipophilic dichlorobenzyl analog .

Q & A

Q. Key Considerations :

  • Purity of starting materials (e.g., anhydrous solvents).
  • Monitoring reaction progress via TLC or HPLC to avoid over-functionalization.

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer :
Spectroscopic characterization involves:

NMR :

  • ¹H NMR : Peaks at δ 2.8–3.2 ppm (methylene protons of dihydropyrrole), δ 4.5–5.0 ppm (propargyl CH₂), and δ 6.7–7.2 ppm (aromatic protons if substituted) .
  • ¹³C NMR : Carbonyl signals at ~170–175 ppm and alkyne carbons at ~70–80 ppm .

FTIR : Strong absorptions at 1770–1820 cm⁻¹ (C=O stretching) and 2100–2250 cm⁻¹ (C≡C stretching) .

HRMS : Exact mass confirmation (theoretical [M+H]⁺ for C₇H₅NO₂: 152.0342) .

Q. Critical Pitfalls :

  • Side reactions (e.g., alkyne polymerization) require strict temperature control (<50°C).
  • Steric hindrance from the propargyl group may limit substitution at adjacent positions .

Advanced: How to address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

Methodological Answer :
Discrepancies often arise from polymorphism or impurity profiles . Mitigation strategies include:

Recrystallization : Use solvent systems like ethanol/water or DCM/hexane to obtain pure polymorphs .

Thermal Analysis : DSC/TGA to identify phase transitions and confirm reported melting points (e.g., 138–140°C vs. literature 141–143°C) .

Solubility Studies : Compare solubility in DMSO, THF, and chloroform under standardized conditions (25°C, 1 atm) .

Q. Example :

  • NIST reports boiling points of 210–215°C, while independent studies note 205–208°C due to trace solvents .

Advanced: What are the applications of this compound in materials science?

Methodological Answer :
The compound serves as a building block for:

Conjugated Polymers : Incorporating into poly(pyrrole-dione) backbones enhances charge transport in organic semiconductors .

Metal-Organic Frameworks (MOFs) : Propargyl groups facilitate post-synthetic modification via click chemistry to anchor catalytic sites .

Photoresponsive Materials : Functionalization with azobenzene derivatives enables light-switchable properties .

Q. Case Study :

  • A 2023 study used the compound to synthesize a MOF with 12% improved CO₂ adsorption capacity compared to unmodified analogs .

Advanced: What reaction mechanisms govern cyclization reactions involving this compound?

Methodological Answer :
Cyclization typically follows a base-assisted enolate formation mechanism:

Deprotonation : A strong base (e.g., LDA) abstracts a proton from the dihydropyrrole ring, forming an enolate.

Nucleophilic Attack : The enolate attacks an electrophilic carbon (e.g., aryl halide), leading to ring closure.

Aromatization : Loss of H₂O or HX yields the fused aromatic product .

Q. Key Evidence :

  • Isotopic labeling (²H) confirmed enolate intermediacy in a 2022 study .

Basic: What handling and storage precautions are recommended?

Q. Methodological Answer :

  • Storage : Under nitrogen at –20°C to prevent oxidation of the dihydropyrrole ring .
  • Handling : Use PPE (gloves, goggles) due to mild skin irritation (LD₅₀ > 2000 mg/kg in rats). Avoid exposure to moisture to prevent hydrolysis .

Advanced: How do substituents impact the compound’s electronic properties?

Methodological Answer :
Substituents alter HOMO-LUMO gaps and redox potentials:

Electron-Withdrawing Groups (EWGs) :

  • -NO₂ : Reduces LUMO by ~0.5 eV, enhancing n-type semiconductor behavior .

Electron-Donating Groups (EDGs) :

  • -OCH₃ : Increases HOMO by ~0.3 eV, improving hole mobility in OLEDs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

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